1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
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Description
1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C31H24F2N4O3 and its molecular weight is 538.555. The purity is usually 95%.
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Scientific Research Applications
Polymorphs and Solid Dispersions for Enhanced Solubility
The study of polymorphs of benzodiazepin-urea derivatives like YM022 reveals that different crystalline forms (alpha and beta forms) and amorphous forms can significantly impact the solubility and bioavailability of these compounds. Techniques such as recrystallization, solid dispersion, and wet grinding have been employed to enhance their solubility, indicating the importance of physical form in the drug development process for poorly water-soluble drugs (Yano et al., 1996).
In Vivo and In Vitro Absorption Enhancement
Further studies on YM022, a poorly water-soluble drug, have shown that forming colloidal particles from solid dispersion systems can improve its absorption both in vitro and in vivo. This highlights the potential of utilizing colloidal delivery systems to enhance the pharmacokinetic profile of similar compounds, demonstrating their utility in improving drug efficacy (Yano et al., 1996).
Anticancer Activity
Derivatives of 1-aryl-3-(2-chloroethyl) ureas, related in structure to the compound , have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic effects in vitro on human adenocarcinoma cells, indicating their potential as anticancer agents. Such studies underscore the relevance of chemical modifications to enhance therapeutic properties of benzodiazepin-urea compounds (Gaudreault et al., 1988).
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F2N4O3/c1-19-9-5-6-12-24(19)27(38)18-37-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-23-16-21(32)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHEBBBYKZVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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